![molecular formula C18H20N2O3S B7503834 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

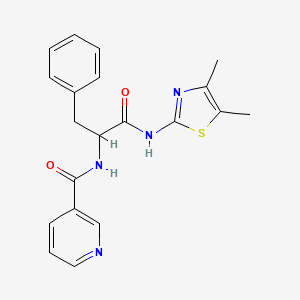

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical signaling molecule that regulates various cellular processes, including gene expression, metabolism, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various biological processes.

Mechanism of Action

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide exerts its effects by inhibiting the catalytic subunit of PKA. PKA is a heterotetrameric enzyme that consists of two regulatory subunits and two catalytic subunits. In the absence of cAMP, the regulatory subunits bind to the catalytic subunits, preventing their activity. When cAMP levels increase, cAMP binds to the regulatory subunits, causing them to dissociate from the catalytic subunits, thereby activating PKA. This compound inhibits PKA by binding to the ATP-binding site of the catalytic subunit, preventing the phosphorylation of downstream targets.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit insulin secretion in pancreatic beta cells, reduce cell proliferation in various cancer cell lines, and induce apoptosis in neuronal cells. This compound has also been shown to impair learning and memory processes in rodents.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide in lab experiments is its potency and selectivity for PKA. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the specific role of PKA in various biological processes. However, one limitation of using this compound is its potential for non-specific effects at high concentrations. Additionally, this compound has a relatively short half-life, which may limit its usefulness in long-term experiments.

Future Directions

There are several future directions for research involving N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide. One area of interest is the role of PKA in cancer progression and metastasis. This compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting that PKA may be a potential therapeutic target for cancer treatment. Another area of interest is the role of PKA in neuronal plasticity and neurodegenerative diseases. This compound has been shown to impair learning and memory processes in rodents, suggesting that PKA may play a critical role in cognitive function. Finally, there is potential for the development of novel PKA inhibitors based on the structure of this compound that may have improved potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethylamine with N-methylbenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.

Scientific Research Applications

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide has been widely used in scientific research to investigate the role of PKA in various biological processes. For example, this compound has been used to study the effects of PKA inhibition on insulin secretion, cell proliferation, and apoptosis. This compound has also been used to investigate the role of PKA in learning and memory processes.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-19(24(22,23)17-9-3-2-4-10-17)14-18(21)20-12-11-15-7-5-6-8-16(15)13-20/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCJBECLKYNMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC2=CC=CC=C2C1)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)

![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)

![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)

![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)